(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride
Overview
Description
“®-2-(pyrrolidin-3-yl)ethanol hydrochloride” is a chemical compound with the molecular formula C6H14ClNO . It is a solid substance . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “®-2-(pyrrolidin-3-yl)ethanol hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Scientific Research Applications
Enzymatic Synthesis
(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride has been synthesized using an enzymatic method. For instance, an enantiomerically pure compound similar to (R)-2-(pyrrolidin-3-yl)ethanol was prepared through kinetic resolution with Candida antarctica lipase, which is useful in the production of beta3-adrenergic receptor ligands (Perrone et al., 2006).
Protecting Group in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, a related compound, serves as an effective protecting group for carboxylic acids in polymer chemistry. It can be chemically or thermally removed post-polymerization, which is valuable in creating polymers with specific functional groups (Elladiou & Patrickios, 2012).
Asymmetric Synthesis
Compounds structurally related to (R)-2-(pyrrolidin-3-yl)ethanol have been used in asymmetric synthesis. For example, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, synthesized using L-proline derivatives, demonstrates the utility of these compounds in synthesizing complex molecular structures (Fu et al., 2006).
Catalysis in Organic Chemistry
This compound and its analogs have potential applications in catalysis. For instance, a compound with a similar pyrrolidine structure was used as a ligand in the asymmetric addition of dialkylmagnesium to aldehydes, resulting in optically active alcohols (Sato et al., 1978).
Analytical Chemistry Applications
In analytical chemistry, related pyrrolidine compounds have been used in the determination of impurities in pharmaceuticals, demonstrating the utility of these compounds in quality control processes (Zhu Ron, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPXZZFQCQRSC-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421010-54-9 | |
Record name | 2-[(3R)-pyrrolidin-3-yl]ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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